Physicochemical Distinction: Melting Point of 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate vs. Unoxidized Analog
3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate exhibits a melting point of 91°C, significantly lower than the 121-126°C range observed for the unsubstituted parent quinoxaline N-oxide (CAS 6935-29-1) [1]. This 30-35°C reduction in melting point, attributable to the presence of the ethoxycarbonyl and methyl substituents, directly impacts handling, formulation, and purification protocols. The lower melting point may facilitate melt-based processing or recrystallization under milder thermal conditions compared to the parent N-oxide. This difference underscores that substitution patterns on the quinoxaline N-oxide core meaningfully alter bulk physical properties, a key consideration for material scientists and process chemists.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 91 °C |
| Comparator Or Baseline | Quinoxaline N-oxide (CAS 6935-29-1): 121-126 °C |
| Quantified Difference | Δ -30 to -35 °C (lower) |
| Conditions | Differential scanning calorimetry (DSC) or capillary melting point apparatus; standard pressure |
Why This Matters
The 30-35°C lower melting point of 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate relative to unsubstituted quinoxaline N-oxide can enable more energy-efficient melt processing and simplified purification, a critical operational advantage for large-scale synthetic or formulation workflows.
- [1] ChemSrc. (2018). 3-乙氧基羰基-2-甲基喹噁啉 [3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate] Physical Properties. Retrieved from https://m.chemsrc.com/en/cas/94098-94-9_1505726.html View Source
